molecular formula C17H18INO3 B13008607 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide

Cat. No.: B13008607
M. Wt: 411.23 g/mol
InChI Key: RNYKCNLBSJQQKO-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide is an organic compound with the molecular formula C17H18INO3. It is characterized by the presence of ethoxy, iodo, and benzamide functional groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide typically involves multiple steps, starting from the appropriate benzaldehyde derivative. The key steps include:

    Iodination: Introduction of the iodine atom into the aromatic ring.

    Ethoxylation: Addition of the ethoxy group.

    Benzylation: Attachment of the 4-methylbenzyl group.

    Amidation: Formation of the benzamide group.

Each step requires specific reagents and conditions, such as iodine for iodination, ethyl alcohol for ethoxylation, and benzyl chloride for benzylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an amine .

Scientific Research Applications

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H18INO3

Molecular Weight

411.23 g/mol

IUPAC Name

3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C17H18INO3/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,19,20)

InChI Key

RNYKCNLBSJQQKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=C(C=C2)C

Origin of Product

United States

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